2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

Description

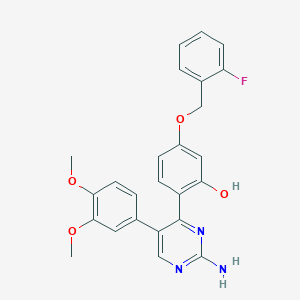

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol (CAS: 850230-09-0) is a diaryl pyrimidine derivative with the molecular formula C₂₄H₂₀FN₃O₄ and a molecular mass of 433.44 g/mol . The compound features a central pyrimidine ring substituted at position 4 with a 2-aminophenol group, at position 5 with a 3,4-dimethoxyphenyl moiety, and at the phenol oxygen with a 2-fluorobenzyl ether (Figure 1).

Properties

IUPAC Name |

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O4/c1-31-22-10-7-15(11-23(22)32-2)19-13-28-25(27)29-24(19)18-9-8-17(12-21(18)30)33-14-16-5-3-4-6-20(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAGYUWZVSPGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 3,4-dimethoxybenzaldehyde and guanidine, under acidic or basic conditions.

Substitution Reactions: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrimidine intermediate.

Phenol Functionalization: The phenol group can be introduced through electrophilic aromatic substitution reactions, often using phenolic precursors and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using flow microreactor systems to enhance reaction efficiency, control reaction conditions precisely, and improve overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like halogenated compounds, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol has several scientific research applications:

Medicinal Chemistry: This compound may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies investigating cellular pathways and mechanisms, given its potential interactions with biological molecules.

Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Analysis :

- The 3,4-dimethoxyphenyl group in the target compound may enhance binding affinity compared to AP-3-OMe-Ph (single methoxy) due to increased electron-donating effects and steric bulk, which could improve interactions with hydrophobic pockets in viral proteins .

- The 2-fluorobenzyloxy substituent differs from unsubstituted phenol groups in AP-NP and AP-4-Me-Ph. Fluorine’s electronegativity and the benzyl group’s lipophilicity may influence membrane permeability or target engagement .

Tubulin Polymerization Inhibitors

Pyrimidine derivatives are also explored as tubulin inhibitors. Notable examples:

Analysis :

- While the target compound shares the 3,4-dimethoxyphenyl group with PPMP, the pyrimidine core may confer distinct binding modes compared to PPMP’s pyrazole scaffold. Tubulin inhibition often relies on π-π stacking and hydrogen bonding, where the pyrimidine’s nitrogen atoms could mimic GTP-binding interactions .

- Compound 97’s indole substituent demonstrates high potency, suggesting that bulkier aromatic groups at position 5 enhance tubulin disruption. The target compound’s dimethoxyphenyl group may offer similar advantages but lacks direct evidence .

Structural Analogs with Varied Substituents

Substituent positioning significantly impacts activity. For example:

Analysis :

- The absence of a methyl group at pyrimidine C6 (unlike 899384-92-0) may reduce steric clash in tight binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.